molecular formula C15H15Cl2NO4 B2473568 2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide CAS No. 1421441-22-6

2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide

Cat. No.: B2473568
CAS No.: 1421441-22-6
M. Wt: 344.19
InChI Key: RCMBQPUTGROUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide is an organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichlorophenoxy and furan groups, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and optical brighteners[][1].

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols and amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions[][1].

Major Products

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)propionic acid: Known for its use as a herbicide.

    2,4-Dichlorophenoxyacetic acid: Widely used as a plant growth regulator and herbicide.

    2-(4-Chloro-2-methylphenoxy)propionic acid: Another herbicide with similar structural features[][1].

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO4/c16-10-3-4-13(11(17)8-10)22-9-15(20)18-6-5-12(19)14-2-1-7-21-14/h1-4,7-8,12,19H,5-6,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMBQPUTGROUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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